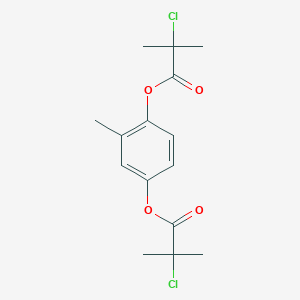
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is an organic compound with a complex structure It is characterized by the presence of two 2-chloro-2-methylpropanoate groups attached to a 1,4-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) typically involves the esterification of 2-chloro-2-methylpropanoic acid with 1,4-phenylenedimethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted derivatives with functional groups like amines or thiols.
Hydrolysis: Products are 2-chloro-2-methylpropanoic acid and 1,4-phenylenedimethanol.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Scientific Research Applications
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) involves its interaction with nucleophiles due to the presence of reactive ester and chloro groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-methylpropanoate
- 2-Chloro-2-methylpropanoic acid
- 1,4-Phenylenedimethanol
Uniqueness
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is unique due to its dual ester and chloro functionalities, which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable for specialized applications in synthetic chemistry and materials science.
Properties
Molecular Formula |
C15H18Cl2O4 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
[4-(2-chloro-2-methylpropanoyl)oxy-3-methylphenyl] 2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C15H18Cl2O4/c1-9-8-10(20-12(18)14(2,3)16)6-7-11(9)21-13(19)15(4,5)17/h6-8H,1-5H3 |
InChI Key |
UUJHIPNERGDNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C(C)(C)Cl)OC(=O)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















